molecular formula C16H16BrN3O2S B068807 N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide CAS No. 186453-55-4

N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide

Cat. No. B068807
M. Wt: 394.3 g/mol
InChI Key: WPBGCGFJARATNZ-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide, also known as BMH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMH belongs to the class of hydrazinecarbothioamide derivatives, which have been found to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Scientific Research Applications

N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has also been shown to have antiviral activity against herpes simplex virus type 1 and 2. Moreover, N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

Mechanism Of Action

The mechanism of action of N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide is not fully understood, but it is believed to act by inducing apoptosis, inhibiting cell proliferation, and suppressing the production of inflammatory cytokines. N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has been shown to induce cell cycle arrest in the G2/M phase, leading to the inhibition of cell proliferation. It has also been found to activate the caspase-dependent apoptotic pathway, leading to the induction of apoptosis in cancer cells. Additionally, N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.

Biochemical And Physiological Effects

N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the expression of oncogenes, such as c-Myc and Bcl-2, and increase the expression of tumor suppressor genes, such as p53 and p21. N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has also been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of glutathione, which plays an important role in protecting cells from oxidative stress. Moreover, N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has been shown to inhibit the migration and invasion of cancer cells, which is important for the metastasis of cancer.

Advantages And Limitations For Lab Experiments

N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has several advantages as a research tool. It is easy to synthesize and has a high yield and purity. N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has also been found to be stable under various conditions, making it suitable for long-term storage. However, there are also limitations to the use of N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its biological activity. Moreover, N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.

Future Directions

There are several future directions for N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide research. One area of research is to elucidate the mechanism of action of N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide and identify its molecular targets. Another area of research is to study the pharmacokinetics and toxicity of N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide in vivo, which is important for the development of N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide as a therapeutic agent. Moreover, further studies are needed to investigate the potential of N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide in combination with other chemotherapeutic agents for the treatment of cancer. Finally, the development of N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide analogs with improved activity and selectivity is an important area of research.

Synthesis Methods

N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide can be synthesized by the reaction of 3-bromo-4-methoxybenzaldehyde with 2-hydroxybenzaldehyde and thiosemicarbazide in the presence of a base. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The synthesis method of N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has been optimized to achieve a high yield and purity of the compound.

properties

CAS RN

186453-55-4

Product Name

N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide

Molecular Formula

C16H16BrN3O2S

Molecular Weight

394.3 g/mol

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C16H16BrN3O2S/c1-22-15-7-6-11(8-13(15)17)9-18-16(23)20-19-10-12-4-2-3-5-14(12)21/h2-8,10,21H,9H2,1H3,(H2,18,20,23)/b19-10+

InChI Key

WPBGCGFJARATNZ-ZRDIBKRKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CNC(=S)NN/C=C/2\C=CC=CC2=O)Br

SMILES

COC1=C(C=C(C=C1)CNC(=S)NN=CC2=CC=CC=C2O)Br

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O)Br

synonyms

Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((2-hyd roxyphenyl)methylene)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.